2,7-Diacetoxynaphthalene
Overview
Description
2,7-Diacetoxynaphthalene is a synthetic organic compound belonging to the naphthalene family. It is characterized by the presence of two acetoxy groups attached to the 2nd and 7th positions of the naphthalene ring. This compound is a yellow crystalline solid with a molecular weight of 244.24 g/mol .
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the cell.
Mode of Action
It is known that naphthalene derivatives can undergo cis-dihydroxylation, a process catalyzed by the enzyme naphthalene dioxygenase . This enzyme belongs to a family of non-heme enzymes with mononuclear iron active sites . The cis-dihydroxylation of naphthalene and its derivatives is a key step in the biodegradation of aromatic compounds .
Biochemical Pathways
This process is initiated by the cis-dihydroxylation of an arene double bond by Rieske dioxygenases .
Pharmacokinetics
It is known that naphthalene derivatives can undergo various transformations, including oxidation and conjugation, which can affect their bioavailability and toxicity .
Result of Action
Naphthalene and its derivatives are known to have various biological effects, including cytotoxicity and genotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diacetoxynaphthalene typically involves the acetylation of 2,7-dihydroxynaphthalene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diacetoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to 2,7-dihydroxynaphthalene.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2,7-Dihydroxynaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Diacetoxynaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,7-Dihydroxynaphthalene: This compound is the precursor to 2,7-Diacetoxynaphthalene and shares similar structural features but lacks the acetoxy groups.
2,6-Dihydroxynaphthalene: Another similar compound with hydroxyl groups at the 2nd and 6th positions.
Uniqueness: The acetoxy groups make it more versatile in chemical reactions and increase its potential for biological activity compared to its hydroxylated counterparts .
Properties
IUPAC Name |
(7-acetyloxynaphthalen-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-5-3-11-4-6-14(18-10(2)16)8-12(11)7-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMXWHJBWOVBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355080 | |
Record name | 2,7-DIACETOXYNAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22472-26-0 | |
Record name | 2,7-DIACETOXYNAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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